2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol
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Overview
Description
2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol is an organic compound that belongs to the class of ethanolamines This compound is characterized by the presence of a benzylamino group and two 4-chlorophenyl groups attached to a central ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol typically involves the reaction of benzylamine with 1,1-bis(4-chlorophenyl)-2-chloroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The presence of the 4-chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-1,1-diphenylethanol: Lacks the chlorine atoms, which may affect its reactivity and binding properties.
2-(Amino)-1,1-bis(4-chlorophenyl)-1-ethanol: Similar structure but without the benzyl group, leading to different chemical and biological properties.
Uniqueness
2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol is unique due to the combination of its benzylamino and 4-chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(benzylamino)-1,1-bis(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-10-6-17(7-11-19)21(25,18-8-12-20(23)13-9-18)15-24-14-16-4-2-1-3-5-16/h1-13,24-25H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKQHJJHAYFFNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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